5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one
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Overview
Description
5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its involvement in the production of Lesinurad, a medication used to treat hyperuricemia associated with gout .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one typically involves multi-step reactions. One common method includes the following steps:
Formation of 4-cyclopropylnaphthalen-1-amine: This step involves the reaction of 1-naphthylamine with cyclopropyl bromide in the presence of a base such as triethylamine.
Cyclization: The intermediate is then subjected to cyclization using reagents like trichlorophosphate in dichloromethane at low temperatures (0-10°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming different substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as an intermediate in the synthesis of drugs like Lesinurad, which is used to treat gout.
Industry: The compound is utilized in the production of various agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one involves its interaction with specific molecular targets. In the case of Lesinurad synthesis, it acts as an intermediate that eventually leads to the inhibition of uric acid reabsorption in the kidneys, thereby reducing uric acid levels in the blood .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol: A derivative used in the synthesis of febuxostat, a non-purine analog inhibitor of xanthine oxidase.
4-cyclopropylnaphthalen-1-amine: An intermediate in the synthesis of various triazole derivatives.
Uniqueness
5-Amino-4-(4-cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-Triazol-3-one is unique due to its specific structure, which allows it to act as a versatile intermediate in pharmaceutical synthesis. Its ability to undergo various chemical reactions and form valuable derivatives makes it a crucial compound in medicinal chemistry .
Properties
IUPAC Name |
3-amino-4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-14-17-18-15(20)19(14)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2,(H2,16,17)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULJXUNVNBBIEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NNC4=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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